molecular formula C6H13NO2 B562281 4-Morpholineethanol-d4 CAS No. 1185052-90-7

4-Morpholineethanol-d4

Cat. No.: B562281
CAS No.: 1185052-90-7
M. Wt: 135.199
InChI Key: KKFDCBRMNNSAAW-RUKOHJPDSA-N
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Description

4-Morpholineethanol-d4 is a deuterium-labeled analogue of 4-(2-Hydroxyethyl)morpholine. It is a morpholine derivative used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol-d4 involves the incorporation of deuterium atoms into the 4-(2-Hydroxyethyl)morpholine structure. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis process to incorporate deuterium atoms directly into the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

    Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification Steps: Techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineethanol-d4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different morpholine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various morpholine derivatives.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

4-Morpholineethanol-d4 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in the development of deuterium-labeled drugs to study drug metabolism and pharmacokinetics.

    Industry: Applied in the production of deuterium-labeled standards for analytical purposes.

Mechanism of Action

The mechanism of action of 4-Morpholineethanol-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. Deuterium-labeled compounds often exhibit different reaction rates and pathways compared to their non-labeled counterparts, providing valuable insights into reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

4-Morpholineethanol-d4 can be compared with other similar compounds such as:

    4-(2-Hydroxyethyl)morpholine: The non-deuterated analogue, which lacks the isotopic labeling.

    2-Morpholinoethanol: Another morpholine derivative with similar chemical properties but different structural features.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.

Biological Activity

4-Morpholineethanol-d4, also known as deuterated morpholineethanol, is a derivative of morpholine with a hydroxyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological properties and potential applications.

  • Chemical Formula : C6H13NO2 (deuterated form: C6D13NO2)
  • Molecular Weight : 131.1729 g/mol
  • CAS Registry Number : 622-40-2

Biological Activity

This compound has demonstrated several biological activities, which can be categorized into therapeutic and environmental interactions.

Therapeutic Applications

  • Neuroprotective Effects :
    • Studies indicate that morpholine derivatives exhibit neuroprotective properties. Research has shown that they can enhance neuronal survival under stress conditions, potentially benefiting neurodegenerative disease therapies.
  • Antimicrobial Properties :
    • Morpholine derivatives have been investigated for their antimicrobial activities. In vitro studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Pharmacokinetics :
    • The deuterated form of morpholineethanol may exhibit altered pharmacokinetics compared to its non-deuterated counterpart. Deuterium substitution can influence metabolic stability and bioavailability, which is crucial for drug development.

Environmental Impact

  • Persistence in Aquatic Systems :
    • Research indicates that this compound can persist in aquatic environments, raising concerns about its ecological impact. Studies have shown its detection in wastewater and drinking water samples, suggesting potential contamination issues.
  • Toxicological Studies :
    • Toxicity assessments reveal that while this compound is less toxic than many organic solvents, prolonged exposure may lead to adverse effects on aquatic organisms. This necessitates further investigation into its environmental safety profile.

Case Study 1: Neuroprotective Mechanism

A study published in Neuroscience Letters explored the neuroprotective effects of morpholine derivatives, including this compound. The research demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby enhancing cell viability under neurotoxic conditions.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 3: Environmental Persistence

A comprehensive study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of various organic compounds in aquatic systems. The findings indicated that this compound was frequently detected in effluent samples, highlighting the need for monitoring and regulation to mitigate environmental risks.

Data Tables

PropertyValue
Chemical FormulaC6H13NO2
Molecular Weight131.1729 g/mol
CAS Registry Number622-40-2
Neuroprotective EffectYes
Antimicrobial ActivityEffective against multiple strains
Environmental PersistenceDetected in wastewater
Study TypeFindings
NeuroprotectionReduced oxidative stress
Antimicrobial TestingSignificant growth inhibition
Environmental MonitoringPresence in effluent samples

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2/i1D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDCBRMNNSAAW-RUKOHJPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662135
Record name 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185052-90-7
Record name 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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